![molecular formula C25H34ClNO B5160790 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B5160790.png)
5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
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Overview
Description
5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as DBU-P, is a compound used in scientific research. It is a potent and selective inhibitor of the protein phosphatase 4 (PP4) enzyme, which plays a crucial role in various cellular processes. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride exerts its anticancer effects by inhibiting the PP4 enzyme, which is involved in various cellular processes, including DNA repair, cell cycle regulation, and cell survival. By inhibiting this enzyme, 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to induce DNA damage and activate various signaling pathways involved in apoptosis. Additionally, it has been found to inhibit the activity of various proteins involved in cell cycle regulation, including cyclin-dependent kinases and checkpoint kinases.
Advantages and Limitations for Lab Experiments
One significant advantage of 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride is its potent and selective inhibition of the PP4 enzyme, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for research on 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride. One area of interest is the development of more potent and selective inhibitors of the PP4 enzyme. Additionally, further studies are needed to investigate the potential therapeutic applications of 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in cancer treatment. Finally, more research is needed to understand the mechanisms underlying the toxicity of 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride and to develop strategies to minimize its adverse effects.
Synthesis Methods
The synthesis of 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride involves several steps, including the reaction of dibutylamine with 1,3-dibromo-5-(trifluoromethyl)benzene to form the dibutylamino derivative. The resulting compound is then subjected to a Suzuki coupling reaction with 1,1-diphenyl-3-penten-1-ol to obtain the final product.
Scientific Research Applications
5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-(dibutylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been found to inhibit the growth and proliferation of cancer cells by targeting the PP4 enzyme.
properties
IUPAC Name |
5-(dibutylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO.ClH/c1-3-5-20-26(21-6-4-2)22-14-13-19-25(27,23-15-9-7-10-16-23)24-17-11-8-12-18-24;/h7-12,15-18,27H,3-6,19-22H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDDHZOOSGBYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dibutylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
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